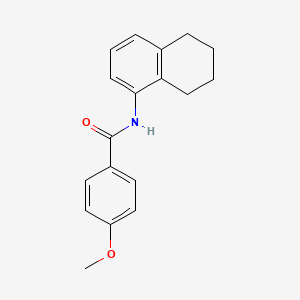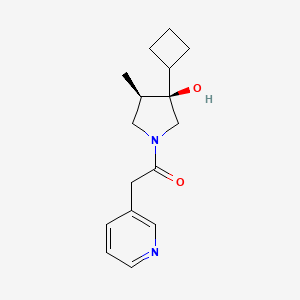![molecular formula C13H15N3OS B5690277 1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690277.png)
1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPT or 5-(dimethylamino)-1-(3,4-dimethylphenyl)-1,2-dihydro-3H-pyrazol-3-one. DMPT is a yellowish-white crystalline powder with a molecular formula of C14H18N4OS and a molecular weight of 298.39 g/mol.
Wirkmechanismus
The exact mechanism of action of DMPT is not well understood. However, it is believed to act on the olfactory receptors of fish and shrimp, enhancing their sense of smell and taste, thereby increasing their feed intake. DMPT has also been found to modulate the expression of genes involved in various physiological processes, including inflammation and neuroprotection.
Biochemical and Physiological Effects:
DMPT has been found to have several biochemical and physiological effects. It has been found to enhance the growth and feed intake of fish and shrimp, leading to increased productivity in aquaculture. It has also been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. DMPT has also been found to have a neuroprotective effect, which could make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, DMPT has some limitations, including its potential toxicity to aquatic organisms at high concentrations. Therefore, care should be taken when using DMPT in lab experiments to ensure the safety of the researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on DMPT. One potential direction is the development of new drugs based on its antimicrobial, antifungal, and anti-inflammatory properties. Another potential direction is the investigation of its neuroprotective effect for the treatment of neurodegenerative diseases. Additionally, further research could be conducted on the mechanism of action of DMPT to better understand its effects on fish and shrimp and to identify potential applications in other fields.
Synthesemethoden
DMPT can be synthesized by the reaction of 3,4-dimethylacetophenone and 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or acetone, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DMPT is in the field of agriculture, where it is used as a feed attractant for fish and shrimp. DMPT has been found to enhance the feed intake and growth of fish and shrimp, leading to increased productivity and profitability in aquaculture.
DMPT has also been studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. DMPT has also been found to have a neuroprotective effect, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-4-5-11(6-9(8)2)12(17)7-18-13-14-10(3)15-16-13/h4-6H,7H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMDJSWTHTSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NNC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)

![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)
![4-{5-[2-(methylthio)ethyl]-3-phenyl-1H-1,2,4-triazol-1-yl}benzenesulfonamide](/img/structure/B5690252.png)

![benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5690262.png)


![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5690293.png)
![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)